molecular formula C9H17NO8 B8602628 Neuraminic acid

Neuraminic acid

Cat. No.: B8602628
M. Wt: 267.23 g/mol
InChI Key: CERZMXAJYMMUDR-QBTAGHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminic acid (5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid) is the foundational nine-carbon backbone of sialic acids, a family of over 50 derivatives critical to glycoprotein and glycolipid structures in vertebrates . These derivatives play pivotal roles in cellular recognition, pathogen-host interactions, and neural function .

Properties

Molecular Formula

C9H17NO8

Molecular Weight

267.23 g/mol

IUPAC Name

(4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1

InChI Key

CERZMXAJYMMUDR-QBTAGHCHSA-N

SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Neu5Ac is increasingly recognized for its therapeutic potential due to its involvement in numerous physiological and pathological processes. Key applications include:

  • Antiviral Agents : Neu5Ac serves as a precursor for the synthesis of antiviral drugs such as zanamivir and oseltamivir, which are effective against influenza viruses A and B. These drugs inhibit the neuraminidase enzyme, preventing viral replication and spread .
  • Cancer Therapy : Neu5Ac has been utilized in targeted cancer therapies. Its role in cellular recognition and adhesion makes it a candidate for developing novel treatments that can selectively target cancer cells .
  • Autoimmune Diseases : Research indicates that Neu5Ac-based compounds may provide innovative diagnostic and therapeutic materials for autoimmune disorders .
  • Neurological Disorders : Neu5Ac is implicated in brain development and function, leading to investigations into its potential benefits for neurological conditions .

Food Industry Applications

The safety and efficacy of Neu5Ac have led to its incorporation into food products:

  • Food Supplements : Clinical studies have shown that Neu5Ac is well tolerated in food supplements, with no significant side effects reported. It is considered safe for consumption by the general population .
  • Functional Foods : Neu5Ac is being explored as an ingredient in functional foods aimed at enhancing health benefits, particularly related to immune function and gut health .

Biotechnological Applications

Neu5Ac's biotechnological potential is vast, especially in the production of biomolecules:

  • Biosynthesis : Innovative methods for producing Neu5Ac through biocatalysis are being developed to overcome the high production costs associated with traditional methods. This includes using whole-cell systems that enhance yield and reduce costs .
  • Glycobiology Research : Neu5Ac is essential for studying glycoproteins and glycolipids, contributing to our understanding of cell signaling and interactions in various biological contexts .

Case Study 1: Antiviral Drug Development

A study highlighted the synthesis of zanamivir from Neu5Ac, showcasing its effectiveness against avian influenza strains. The research underscored the importance of Neu5Ac derivatives in combating emerging viral threats .

Case Study 2: Cancer Treatment Innovations

Recent clinical trials have investigated Neu5Ac's role in enhancing targeted therapies for specific cancer types. The findings suggest that Neu5Ac can improve the efficacy of existing treatments by facilitating better delivery to tumor sites .

Case Study 3: Dietary Impact on Health

Research comparing dietary patterns revealed that individuals consuming vegetarian diets had higher concentrations of Neu5Ac in adipose tissue, suggesting a link between dietary intake of sialic acids and inflammatory status. This study emphasizes the potential role of Neu5Ac in chronic disease management .

Chemical Reactions Analysis

Chemical Modifications and Derivatives

Neuraminic acid derivatives undergo diverse post-synthetic modifications:

  • Natural Modifications :

    • Acetylation : O-Acetyl groups at C4, C7, C8, or C9 enhance resistance to neuraminidases .

    • Lactylation : Lactyl esters at C9 modulate immune evasion in pathogens .

    • Sulfation/Phosphorylation : Negative charge modifications influence glycoprotein interactions .

  • Synthetic Pathways :

    • Lactonization : Intramolecular esterification between C1 carboxylate and C7/C8 hydroxyl groups .

    • Lactamization : Cyclization between C1 carboxylate and C5 amino group under acidic conditions .

Degradation and Metabolic Recycling

Neu5Ac is cleaved by neuraminidases (sialidases) in a hydrolysis reaction:

  • Reaction : Neu5Ac → ManNAc + Pyruvate .

  • Biological Role : Facilitates viral release (e.g., influenza neuraminidase) and cellular turnover of sialoglycoconjugates .

Inhibitors :

CompoundMechanismIC<sub>50</sub> (nM)
OseltamivirTransition-state analog0.1–1.2
ZanamivirBinds active-site pocket0.6–2.1

Structural Insights from Crystallography

QM/MM simulations and X-ray structures reveal critical interactions:

  • Active Site Geometry :

    • Pyruvate forms a Schiff base with Lys165, positioned near Thr167 and Tyr137 .

    • A catalytic triad (Tyr137, Ser47, Tyr110′) ensures proton transfer efficiency .

  • Transition-State Stabilization :

    • Hydrogen bonds between Thr167 and ManNAc aldehyde reduce activation energy by 15–20 kcal/mol .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Derivatives of Neuraminic Acid

Compound Substitution(s) Natural Occurrence Key Properties
This compound None (parent structure) Not found in nature Base structure; highly reactive due to free amino and carboxyl groups .
Neu5Ac N-acetyl at C5 Vertebrates, bacteria, viruses Most common sialic acid; involved in viral receptor binding .
Neu5Gc N-glycolyl at C5 Non-human mammals (absent in humans) Incorporated into human tissues via diet; linked to chronic inflammation .
9-O-Acetyl-Neu5Ac O-acetyl at C9 Human brain gangliosides Enhances resistance to bacterial neuraminidases .
KDN Deaminated (C5 hydroxyl group) Fish, amphibians Resistant to enzymatic cleavage; roles in embryogenesis .

Chemical Stability

  • This compound: Degrades under acidic or alkaline conditions due to its free amino group. For example, heating with 1.0 N HCl decomposes this compound into pyrrole derivatives and reducing sugars .
  • Neu5Ac and Neu5Gc : N-acyl substitutions stabilize the molecule. Neu5Ac resists alkaline decomposition unless glycosidic bonds are hydrolyzed .
  • O-Acetylated Derivatives : O-acetyl groups (e.g., at C9 in Neu5Ac) confer resistance to neuraminidases. For instance, Clostridium perfringens neuraminidase cleaves Neu5Ac 100x faster than 9-O-acetyl-Neu5Ac .

Enzymatic Interactions

  • Neuraminidases : Viral neuraminidases (e.g., influenza) preferentially cleave Neu5Ac over O-acetylated derivatives. Inhibitors like 2-deoxy-2,3-dehydro-N-trifluoroacetylthis compound (FANA) mimic Neu5Ac to block viral release .
  • This compound Aldolase: Splits Neu5Ac into N-acetylmannosamine and pyruvate, a reversible reaction critical in bacterial sialic acid catabolism (e.g., Bacteroides fragilis via RokA kinase) .

Metabolic and Functional Divergence

Pathogen Interactions

  • Bacterial Polysaccharides : N. meningitidis Group B polysaccharide (Neu5Ac homopolymer) is resistant to acid hydrolysis but susceptible to neuraminidases, unlike Group C polysaccharide (contains O-acetyl groups) .
  • Viral Tropism : Influenza hemagglutinin binds Neu5Ac-terminated glycans. Host O-acetylation (e.g., 9-O-acetyl-Neu5Ac in airway mucins) reduces viral adhesion .

Analytical Methods

  • HPLC Detection : Neu5Ac and Neu5Gc are quantified via fluorescence derivatization (e.g., DMB reagent) with detection limits as low as 0.02 μmol/L .
  • Enzyme Assays : Substrate-specific neuraminidase activity is measured using synthetic analogs like MUNANA (4-methylumbelliferyl-Neu5Ac), which releases fluorescent products upon cleavage .

Therapeutic Targets

  • Neuraminidase Inhibitors : Oseltamivir (Tamiflu®) derivatives target viral neuraminidases, but efficacy decreases against O-acetylated sialic acids .
  • Cancer Biomarkers: Elevated serum Neu5Ac correlates with malignancies (e.g., gastric cancer), though Neu5Gc from red meat complicates diagnostics .

Preparation Methods

Sialic Acid Aldolase-Catalyzed Biotransformation

The enzyme sialic acid aldolase (NanA) catalyzes the reversible condensation of ManNAc and pyruvate. Escherichia coli NanA (EcNanA) and Pasteurella multocida NanA (PmNanA) are widely used, with PmNanA offering broader substrate tolerance.

Optimized Conditions :

  • Substrates : 1.0 M pyruvate, 0.2 M ManNAc.

  • Catalyst : Spore-displayed NanA (0.3 U/mL).

  • Yield : 54.7 g/L (90.2%) after 16 hours at 50°C.

Advantages :

  • Reusability : Spore-bound enzymes retain 85% activity after five cycles.

  • Scalability : Continuous-flow systems achieve >95% conversion rates.

One-Pot Multienzyme (OPME) Systems

OPME integrates aldolase, CMP-sialic acid synthetase (CSS), and sialyltransferases to synthesize Neu5Ac derivatives. For example, 4-O-methyl Neu5Ac is produced from 5-O-methyl ManNAc with 86% yield. This platform supports diverse modifications, enabling tailored sialic acids for drug discovery.

Microbial Fermentation

Metabolically engineered microbes offer a renewable route to Neu5Ac. Key strains include E. coli and Bacillus subtilis, engineered to overexpress UDP-GlcNAc 2-epimerase (GNE) and sialic acid synthase (NeuB).

Fermentation Parameters :

  • Carbon Source : Glucose (20 g/L) converted to ManNAc via GNE.

  • Yield : 12.8 g/L Neu5Ac in 48-hour fed-batch cultures.

Challenges :

  • Byproduct Accumulation : Acetate and lactate inhibit growth, requiring precise pH control.

  • Cost : High aeration and nutrient demands increase production costs.

Polymer Degradation

Colominic acid, a homopolymer of Neu5Ac, serves as a substrate for acid or enzymatic hydrolysis.

Hydrolysis Conditions :

  • Acidic Hydrolysis : 0.1 M HCl at 80°C for 2 hours releases monomeric Neu5Ac.

  • Enzymatic Hydrolysis : Endo-neuraminidases cleave α-2,8-glycosidic bonds, yielding 70–80% Neu5Ac.

Limitations :

  • Purity Issues : Contaminants from incomplete degradation necessitate chromatography.

  • Source Dependency : Colominic acid availability fluctuates.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityCostEnvironmental Impact
Natural Extraction<20LowHighModerate
Chemical Synthesis35–70ModerateHighHigh (toxic waste)
Enzymatic Synthesis85–95HighModerateLow
Microbial Fermentation50–70HighLowLow
Polymer Degradation70–80ModerateModerateModerate

Q & A

Q. What are the key structural and functional properties of neuraminic acid in biological systems?

this compound (a nine-carbon monosaccharide, often referred to as sialic acid) is characterized by its negatively charged carboxyl group, which influences cell-surface interactions, such as preventing erythrocyte aggregation and mediating immune recognition . Its biosynthesis occurs in the endoplasmic reticulum and Golgi apparatus via enzyme-driven pathways requiring micronutrients like zinc . Methodologically, structural analysis involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to resolve its stereochemistry and modifications.

Q. How can researchers detect and quantify this compound in complex biological matrices?

Detection requires isolation of glycoproteins or glycolipids from samples (e.g., serum, cell lysates) using enzymatic cleavage (e.g., neuraminidase treatment) followed by purification via liquid chromatography (LC). Quantification often employs isotopically labeled standards (e.g., ¹³C-labeled N-acetylthis compound) for mass spectrometry-based methods to ensure traceability and minimize matrix interference . Pre-analytical steps, such as avoiding sample degradation, are critical for reproducibility .

Q. What experimental models are suitable for studying this compound biosynthesis?

In vitro models (e.g., HEK293 cells with CRISPR-edited sialyltransferases) allow controlled manipulation of biosynthetic pathways. In vivo models (e.g., zebrafish with fluorescently tagged glycoproteins) enable visualization of sialylation dynamics. Researchers must validate enzyme activity assays (e.g., UDP-N-acetylglucosamine 2-epimerase) and account for tissue-specific expression of sialic acid-modifying enzymes .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cancer metastasis be resolved?

Contradictions arise from variations in tumor models (e.g., xenografts vs. spontaneous tumors) and methodological differences in measuring sialylation (e.g., lectin-based vs. antibody-based detection). To address this, researchers should:

  • Standardize matrices (e.g., serum vs. tissue lysates) and use traceable reference materials .
  • Employ orthogonal validation (e.g., combining glycomics and transcriptomics) to correlate sialic acid levels with metastasis-associated genes .
  • Conduct meta-analyses of public datasets (e.g., TCGA) to identify consensus biomarkers .

Q. What methodological challenges arise in studying this compound’s involvement in autoimmune diseases?

Autoantibodies targeting sialylated epitopes complicate analysis due to low abundance and heterogeneity. Solutions include:

  • Enrichment strategies (e.g., sialic acid-specific lectin affinity columns) prior to LC-MS/MS .
  • Functional assays (e.g., complement-dependent cytotoxicity) to validate the biological impact of desialylation .
  • Collaborative studies with immunologists to integrate glycomic data with immune cell profiling .

Q. How can metabolic flux analysis elucidate this compound biosynthesis in disease states?

Stable isotope tracing (e.g., ¹³C-glucose) coupled with kinetic modeling quantifies carbon flow through the sialic acid pathway. Key steps:

  • Cultivate cells in isotope-enriched media and harvest at timed intervals.
  • Extract metabolites and analyze via LC-MS to track isotopic incorporation .
  • Use computational tools (e.g., INCA or OpenFLUX) to model flux rates and identify rate-limiting enzymes .

Methodological Guidance

Q. How to design reproducible experiments for this compound-related glycoprotein studies?

  • Sample Preparation : Include protease inhibitors to prevent glycoprotein degradation. Document matrix composition (e.g., lipid content) that may interfere with sialic acid release .
  • Instrument Calibration : Use NIST-traceable standards for MS and validate chromatographic separation efficiency .
  • Data Reporting : Follow MIAPE (Minimum Information About a Proteomics Experiment) guidelines for glycomics data .

Q. What statistical approaches are recommended for analyzing this compound data with high variability?

  • Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
  • Use multivariate analysis (e.g., PCA) to disentangle confounding factors (e.g., age, diet) in clinical cohorts .
  • Report uncertainty intervals for quantification methods, especially in low-abundance samples .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neuraminic acid
Reactant of Route 2
Neuraminic acid

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